methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromine atom and a nitro group attached to the triazole ring, making it a versatile intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:
Formation of 5-bromo-3-nitro-1H-1,2,4-triazole: This can be achieved by reacting 3-nitro-1H-1,2,4-triazole with bromine in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The triazole ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide).
Reduction: Hydrogen gas, palladium catalyst, solvents (ethanol).
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).
Major Products Formed
Substitution: Various substituted triazole derivatives.
Reduction: Amino-triazole derivatives.
Oxidation: Oxidized triazole derivatives.
Scientific Research Applications
Methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: A precursor in the synthesis of methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate.
5-Bromo-2-methyl-3-nitrophenyl acetate: A structurally similar compound with different substitution patterns.
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Compounds with similar triazole and nitro functionalities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4O4/c1-14-3(11)2-9-4(6)7-5(8-9)10(12)13/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJSFPHJDGOMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=NC(=N1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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